molecular formula C13H16BrFOZn B14888902 4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide

4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide

Cat. No.: B14888902
M. Wt: 352.5 g/mol
InChI Key: ZEXDRUHPXMSYFP-UHFFFAOYSA-M
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Description

4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene+Zn4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide\text{4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene+Zn→4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.

    Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate.

    Kumada Coupling: Employs nickel catalysts and Grignard reagents.

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide is used to synthesize various organic compounds through cross-coupling reactions. It is particularly useful in the formation of biaryl compounds, which are key structures in many pharmaceuticals.

Biology and Medicine

In biological and medicinal research, this compound is used to create molecules that can act as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex natural products and active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials.

Mechanism of Action

The mechanism of action for 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium or nickel catalyst inserts into the carbon-halogen bond of the organozinc reagent.

    Transmetalation: The organic group is transferred from zinc to the metal catalyst.

    Reductive Elimination: The organic groups couple to form the desired product, and the catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohexyloxy)methyl]-3-fluorophenylmagnesium bromide
  • 4-[(Cyclohexyloxy)methyl]-3-fluorophenylboronic acid
  • 4-[(Cyclohexyloxy)methyl]-3-fluorophenylstannane

Uniqueness

Compared to similar compounds, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C13H16BrFOZn

Molecular Weight

352.5 g/mol

IUPAC Name

bromozinc(1+);1-(cyclohexyloxymethyl)-2-fluorobenzene-4-ide

InChI

InChI=1S/C13H16FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h4,6,9,12H,1-3,7-8,10H2;1H;/q-1;;+2/p-1

InChI Key

ZEXDRUHPXMSYFP-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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